molecular formula C16H28O2 B14183705 Ethyl 2-propylundeca-2,3-dienoate CAS No. 894855-51-7

Ethyl 2-propylundeca-2,3-dienoate

Cat. No.: B14183705
CAS No.: 894855-51-7
M. Wt: 252.39 g/mol
InChI Key: LKNRTISJOGNRCV-UHFFFAOYSA-N
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Description

Ethyl 2-propylundeca-2,3-dienoate is an organic compound characterized by its unique structure, which includes a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propylundeca-2,3-dienoate typically involves the use of alkyne elementometalation followed by palladium-catalyzed cross-coupling reactions. One common method is the Negishi coupling, which uses ethyl (E)- and (Z)-β-bromoacrylates as starting materials . The reaction conditions often include the use of cesium fluoride or tetrabutylammonium fluoride as promoter bases to achieve high stereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and bases is crucial to ensure the efficiency and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-propylundeca-2,3-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon can reduce the diene system to a saturated ester.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Sodium methoxide in methanol for ester exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of ethyl 2-propylundecanoate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-propylundeca-2,3-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-propylundeca-2,3-dienoate involves its interaction with molecular targets through its conjugated diene system. This system can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to pharmacological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

    Ethyl undeca-2,4-dienoate: Similar structure but with different substitution patterns.

    Ethyl deca-2,4-dienoate:

Uniqueness: Ethyl 2-propylundeca-2,3-dienoate is unique due to its specific substitution pattern and the presence of a conjugated diene system

Properties

CAS No.

894855-51-7

Molecular Formula

C16H28O2

Molecular Weight

252.39 g/mol

InChI

InChI=1S/C16H28O2/c1-4-7-8-9-10-11-12-14-15(13-5-2)16(17)18-6-3/h12H,4-11,13H2,1-3H3

InChI Key

LKNRTISJOGNRCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=C=C(CCC)C(=O)OCC

Origin of Product

United States

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